(1r,4r)-4-((5-((3,5-bis(Trifluoromethyl)benzyl)(2-methyl-2H-tetrazol-5-yl)amino)-7,9-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)cyclohexanecarboxylic acid
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Overview
Description
Evacetrapib is a novel compound that was under development by Eli Lilly and Company. It is a potent inhibitor of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism by transferring cholesteryl esters from high-density lipoproteins (HDL) to low-density lipoproteins (LDL) and vice versa . The primary goal of developing Evacetrapib was to increase HDL cholesterol levels and reduce LDL cholesterol levels, thereby potentially reducing the risk of cardiovascular diseases .
Preparation Methods
Evacetrapib is synthesized through a series of chemical reactions involving multiple steps. The synthetic route typically involves the following key steps:
Reductive Amination: This step involves the reaction of a secondary amine with an aldehyde in the presence of a reducing agent to form a tertiary amine.
Industrial production methods for Evacetrapib involve scaling up these reactions under controlled conditions to ensure consistent quality and yield .
Chemical Reactions Analysis
Evacetrapib undergoes several types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
Evacetrapib exerts its effects by inhibiting the activity of cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to LDL and very low-density lipoproteins (VLDL). By inhibiting CETP, Evacetrapib increases HDL cholesterol levels and decreases LDL cholesterol levels . This modulation of lipid levels is thought to reduce the risk of atherosclerosis and cardiovascular diseases .
Comparison with Similar Compounds
Evacetrapib is part of a class of compounds known as CETP inhibitors. Other similar compounds include:
Evacetrapib is unique in that it demonstrated significant increases in HDL cholesterol without the adverse effects observed with Torcetrapib . like other CETP inhibitors, it did not show a reduction in cardiovascular events in clinical trials .
Properties
Molecular Formula |
C31H36F6N6O2 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
4-[[5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45) |
InChI Key |
IHIUGIVXARLYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C |
Origin of Product |
United States |
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